molecular formula C18H23ClN4O B6047933 N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

Cat. No.: B6047933
M. Wt: 346.9 g/mol
InChI Key: FOFONBMODNLERS-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-chloro-4-ethoxybenzyl chloride intermediate, which is then reacted with 1-pyrimidin-2-ylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-2-24-17-7-6-14(11-16(17)19)12-22-15-5-3-10-23(13-15)18-20-8-4-9-21-18/h4,6-9,11,15,22H,2-3,5,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFONBMODNLERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2CCCN(C2)C3=NC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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